molecular formula C26H16 B103953 7-Phenylbenzo[k]fluoranthene CAS No. 17580-25-5

7-Phenylbenzo[k]fluoranthene

Cat. No. B103953
CAS RN: 17580-25-5
M. Wt: 328.4 g/mol
InChI Key: YPVUBJPBXOIKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenylbenzo[k]fluoranthene (7-PB) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-PB is also used as a model compound for studying the mechanisms of PAH-induced carcinogenesis.

Mechanism Of Action

The mechanism of action of 7-Phenylbenzo[k]fluoranthene involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. The highly reactive metabolites of 7-Phenylbenzo[k]fluoranthene can react with DNA to form covalent bonds, which can cause distortions in the DNA structure and interfere with DNA replication and repair. The formation of DNA adducts can also lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to uncontrolled cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Phenylbenzo[k]fluoranthene include DNA damage, oxidative stress, inflammation, and cell proliferation. 7-Phenylbenzo[k]fluoranthene can cause DNA damage by forming covalent adducts with DNA, leading to mutations and chromosomal aberrations. Additionally, 7-Phenylbenzo[k]fluoranthene can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. The inflammatory response to 7-Phenylbenzo[k]fluoranthene exposure can also contribute to carcinogenesis by promoting cell proliferation and inhibiting apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Phenylbenzo[k]fluoranthene in lab experiments include its potency as a carcinogen and mutagen, its well-characterized mechanism of action, and its ability to induce DNA adducts. These properties make 7-Phenylbenzo[k]fluoranthene a valuable tool for studying the mechanisms of PAH-induced carcinogenesis. However, the limitations of using 7-Phenylbenzo[k]fluoranthene include its toxicity, which can pose a risk to researchers, and its limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

For research on 7-Phenylbenzo[k]fluoranthene include investigating the role of epigenetic modifications in PAH-induced carcinogenesis, developing new methods for detecting and quantifying DNA adducts, and exploring the potential of 7-Phenylbenzo[k]fluoranthene as a therapeutic target for cancer treatment. Additionally, further research is needed to understand the effects of 7-Phenylbenzo[k]fluoranthene on different cell types and in different organs, as well as the potential for synergistic effects with other environmental toxins. Overall, the study of 7-Phenylbenzo[k]fluoranthene and other PAHs will continue to be an important area of research for understanding the mechanisms of environmental carcinogenesis and developing strategies for cancer prevention and treatment.

Synthesis Methods

The synthesis of 7-Phenylbenzo[k]fluoranthene involves the condensation of phenylacetylene with 1,2-benzanthracene in the presence of a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a cycloheptatriene intermediate, which is then aromatized to form the final product. The yield of 7-Phenylbenzo[k]fluoranthene can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.

Scientific Research Applications

7-Phenylbenzo[k]fluoranthene is widely used in scientific research as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-Phenylbenzo[k]fluoranthene has also been used to study the effects of PAHs on gene expression, DNA damage, and cell proliferation. Additionally, 7-Phenylbenzo[k]fluoranthene has been used to investigate the role of oxidative stress in PAH-induced carcinogenesis.

properties

CAS RN

17580-25-5

Product Name

7-Phenylbenzo[k]fluoranthene

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

7-phenylbenzo[k]fluoranthene

InChI

InChI=1S/C26H16/c1-2-8-18(9-3-1)25-20-13-5-4-10-19(20)16-23-21-14-6-11-17-12-7-15-22(24(17)21)26(23)25/h1-16H

InChI Key

YPVUBJPBXOIKJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62

synonyms

7-Phenylbenzo[k]fluoranthene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.